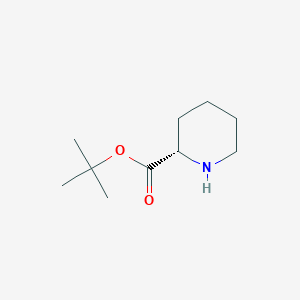

2-Piperidinecarboxylic acid, 1,1-dimethylethyl ester, (2S)-

Description

BenchChem offers high-quality 2-Piperidinecarboxylic acid, 1,1-dimethylethyl ester, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxylic acid, 1,1-dimethylethyl ester, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h8,11H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESKMUAFJDWOAR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, also known as N-Boc-L-pipecolic acid, is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a protected derivative of pipecolic acid, a non-proteinogenic amino acid, it serves as a crucial building block in the synthesis of a wide array of complex molecules, including peptidomimetics and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step synthetic routes. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction conditions and purification strategies to formulation and storage. This technical guide provides a comprehensive overview of the core physical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, complete with detailed experimental protocols and data interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is presented in the table below. These values are critical for predicting the behavior of the compound in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 122-126 °C (lit.) | [2] |

| Boiling Point | 353.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| Water Solubility | Insoluble | [2] |

| pKa | 4.03 ± 0.20 (Predicted) | [3] |

| Specific Rotation [α] | -63.2° (c=1 in acetic acid) | [2] |

| XLogP3 | 1.8 | [2] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following section outlines the standard, field-proven methodologies for measuring the key physical parameters of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

This traditional and widely used method provides a melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to a liquid is recorded as the end of the melting range.

Causality of Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate melting range.

DSC is a thermoanalytical technique that provides a more precise melting point and can also reveal other thermal transitions.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

Causality of Experimental Choices: The use of a reference pan allows for the subtraction of the baseline heat capacity, enabling the precise measurement of the heat flow associated with the melting of the sample.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.

This is the gold standard for determining equilibrium solubility.

Methodology:

-

Sample Preparation: An excess amount of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is added to a known volume of the solvent of interest (e.g., water, methanol, dichloromethane) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

Causality of Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. A prolonged equilibration time is necessary to reach a true thermodynamic equilibrium, providing a reliable measure of solubility.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group, which is critical for understanding its ionization state at different pH values.

This is a precise method for determining the pKa of an ionizable compound.

Methodology:

-

Solution Preparation: A known concentration of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is dissolved in a suitable solvent, typically a co-solvent system like water-methanol if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Causality of Experimental Choices: The use of a strong base ensures a complete and stoichiometric reaction with the weak acid. Monitoring the pH allows for the direct observation of the buffering region, from which the pKa can be accurately determined.

Caption: Potentiometric Titration for pKa Determination.

Spectral Data Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

-

Piperidine Ring Protons: A series of multiplets would be observed between approximately 1.2 and 4.0 ppm. The proton at the C2 position, being adjacent to the carboxylic acid and the nitrogen atom, would likely appear as a distinct multiplet.

-

Boc Group Protons (-C(CH₃)₃): A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton.

-

Carboxylic Carbonyl Carbon (-COOH): A peak is expected in the range of 170-185 ppm.[4]

-

Carbamate Carbonyl Carbon (-O-C=O): A peak is expected around 155 ppm.

-

Boc Quaternary Carbon (-C(CH₃)₃): A peak around 80 ppm is characteristic of this carbon.

-

Boc Methyl Carbons (-C(CH₃)₃): A peak around 28 ppm corresponds to the three equivalent methyl carbons.

-

Piperidine Ring Carbons: Peaks for the five carbons of the piperidine ring would appear in the range of approximately 20-60 ppm.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]

-

C-H Stretch (Aliphatic): Sharp peaks are expected just below 3000 cm⁻¹.

-

C=O Stretch (Carbamate and Carboxylic Acid): Two strong absorption bands are anticipated. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1725 cm⁻¹. These may overlap to form a broad, intense peak.

-

C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and the carbamate will be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak [M]⁺: The molecular ion peak would be observed at m/z = 229.

-

Fragmentation: Common fragmentation patterns for Boc-protected amino acids involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[7] Loss of the carboxylic acid group (45 Da) is also a possible fragmentation pathway.

Applications in Research and Development

The well-defined physical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid make it a versatile tool in several areas:

-

Peptide Synthesis: It is used as a constrained amino acid analog to introduce conformational rigidity into peptides, which can enhance biological activity and metabolic stability.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a valuable starting material for the enantioselective synthesis of complex target molecules.

-

Drug Discovery: It serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, including enzyme inhibitors and receptor ligands.

Stability and Storage

(2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place at room temperature.[2]

Conclusion

This technical guide has provided a comprehensive examination of the key physical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid. By detailing not only the known values but also the robust experimental methodologies for their determination, this document serves as a valuable resource for researchers and scientists. A thorough grasp of these properties is essential for the successful application of this important building block in the advancement of chemical synthesis and drug discovery.

References

-

(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem. Available at: [Link].

-

(R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid. Capot Chemical. Available at: [Link].

-

DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. Available at: [Link].

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link].

-

Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. PMC. Available at: [Link].

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link].

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link].

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link].

-

SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link].

-

Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available at: [Link].

-

(2S)-1-[(tert-Butoxy)carbonyl]piperidine-2-carboxylic acid. BuyersGuideChem. Available at: [Link].

Sources

- 1. 28697-17-8 | (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid - Capot Chemical [capotchem.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. raco.cat [raco.cat]

An In-depth Technical Guide to Boc-L-Pipecolic Acid: Structure, Stereochemistry, and Applications in Modern Drug Discovery

This guide provides a comprehensive technical overview of Boc-L-pipecolic acid, a pivotal chiral building block in contemporary organic synthesis and pharmaceutical development. We will delve into its core chemical structure, unpack the nuances of its stereochemistry, and explore its functional significance in the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of Boc-L-Pipecolic Acid

Boc-L-pipecolic acid, systematically known as (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, is a non-proteinogenic α-amino acid derivative.[1][2] Its rigid six-membered piperidine ring structure, combined with the defined stereochemistry at the α-carbon, makes it a valuable scaffold for introducing conformational constraints into peptides and small molecules.[3][4] This conformational rigidity is a key attribute sought by drug designers to enhance binding affinity, selectivity, and metabolic stability of drug candidates.

The presence of the tert-butoxycarbonyl (Boc) protecting group on the secondary amine is a deliberate and crucial modification.[1] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of reaction conditions and its facile, selective removal under acidic conditions.[5][6] This allows for precise control over the reactivity of the piperidine nitrogen, enabling sequential and site-selective chemical transformations.[7]

Chemical Structure and Physicochemical Properties

The fundamental structure of Boc-L-pipecolic acid consists of a piperidine ring with a carboxylic acid group at the 2-position and a Boc protecting group attached to the nitrogen atom.

| Property | Value | Source |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | [8] |

| Synonyms | N-Boc-L-pipecolinic acid, (S)-1-Boc-piperidine-2-carboxylic acid, Boc-Pip-OH | [1][9] |

| CAS Number | 26250-84-0 | [1][8][9] |

| Molecular Formula | C11H19NO4 | [1][10][11] |

| Molecular Weight | 229.27 g/mol | [9][11] |

| Melting Point | 122-126 °C | [9][10] |

| Appearance | White to off-white crystalline powder or crystals | [1][8] |

| Solubility | Soluble in organic solvents like methanol and DMSO; limited solubility in water | [1] |

Below is a diagram illustrating the chemical structure of Boc-L-pipecolic acid.

Caption: Chemical structure of Boc-L-pipecolic acid.

Stereochemistry and Conformational Analysis

The stereochemical designation "L" in Boc-L-pipecolic acid refers to the (S) configuration at the α-carbon (C2), which is consistent with the stereochemistry of naturally occurring L-amino acids. This specific chirality is fundamental to its utility as a building block, as the biological activity of chiral molecules is often highly dependent on their stereoisomeric form.

The six-membered piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. The bulky tert-butoxycarbonyl group and the carboxylic acid substituent introduce significant conformational biases. The lowest energy conformation is generally one where the large Boc group occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. The orientation of the C2-carboxylic acid group (axial vs. equatorial) can influence the overall shape of the molecule and its derivatives, which can be a critical factor in molecular recognition and binding events.[3]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is an essential feature of this reagent, providing a robust yet easily removable protecting group for the secondary amine.

Key Advantages:

-

Stability: The Boc group is stable to a wide range of nucleophilic, basic, and catalytic hydrogenation conditions, allowing for selective reactions at other sites of the molecule.

-

Facile Cleavage: It can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), which is a standard procedure in solid-phase peptide synthesis.[1][6]

-

Prevention of Side Reactions: By temporarily masking the nucleophilicity and basicity of the piperidine nitrogen, the Boc group prevents unwanted side reactions such as self-condensation or reactions with other electrophiles present in a reaction mixture.[5][7]

The workflow for utilizing a Boc-protected amino acid in synthesis is a well-established and reliable process.

Sources

- 1. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Boc-L-pipecolinic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Boc-L-pipecolic acid, 98%+ 26250-84-0 India [ottokemi.com]

- 10. chembk.com [chembk.com]

- 11. biosynth.com [biosynth.com]

A Senior Application Scientist's Guide to Sourcing High-Purity (2S)-Boc-Piperidine-2-Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2S)-Boc-piperidine-2-carboxylic acid, also known as N-Boc-L-pipecolic acid, is a cornerstone chiral building block in modern medicinal chemistry. Its rigid piperidine scaffold is integral to the synthesis of a diverse range of therapeutic agents, from antiviral medications to complex natural products. The successful outcome of these syntheses is critically dependent on the chemical and, most importantly, the stereochemical purity of this starting material. This guide provides an in-depth analysis of the commercial supplier landscape, outlines a robust protocol for in-house purity verification, and presents a logical workflow for selecting a supplier that aligns with the stringent demands of research and drug development.

The Imperative of Purity: Chemical and Stereochemical Integrity

In drug development, the introduction of impurities can have cascading negative effects, leading to difficult-to-remove byproducts, reduced yields, and potentially confounding biological data. For a chiral molecule like (2S)-Boc-piperidine-2-carboxylic acid, the stakes are even higher. The presence of its enantiomer, (2R)-Boc-piperidine-2-carboxylic acid, can lead to the formation of diastereomeric products that may be difficult to separate and can exhibit vastly different pharmacological or toxicological profiles. Therefore, sourcing this reagent with the highest possible enantiomeric excess (e.e.) is not merely a matter of quality but a fundamental requirement for reproducible and reliable scientific outcomes.

The Boc (tert-butoxycarbonyl) protecting group is crucial for its stability under various reaction conditions and its straightforward removal under acidic conditions, a strategy widely employed in solid-phase peptide synthesis (SPPS) and other synthetic methodologies.[] The quality of the Boc protection and the absence of related impurities are paramount for achieving clean, high-yielding downstream reactions.

Commercial Supplier Landscape: A Comparative Analysis

The market for (2S)-Boc-piperidine-2-carboxylic acid (CAS No. 26250-84-0) is populated by a range of suppliers, from large, multinational corporations that offer extensive documentation to smaller, specialized chemical providers. The choice of supplier often depends on the scale of the project, the required level of quality assurance (e.g., research grade vs. cGMP), and the available analytical data.

Below is a comparative table of prominent commercial suppliers. It is crucial for researchers to verify the specific lot analysis, as purity and specifications can vary.

| Supplier | Product Name(s) | CAS Number | Stated Purity / Assay | Key Specifications Provided |

| Thermo Scientific Chemicals | N-Boc-L-pipecolinic acid; (S)-N-BOC-Piperidine-2-carboxylic acid[2][3][4] | 26250-84-0 | ≥98.0% to ≤102.0% (Titration)[2]; 98%[4] | Melting Point: 119-127°C; Specific Rotation[2][4] |

| Sigma-Aldrich (Merck) | N-Boc-DL-pipecolinic acid (Note: Racemate) | 98303-20-9 | 98% | Melting Point: 130-133°C |

| BLD Pharmatech | (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid[5][6] | 26250-84-0 | >98.0% (T) | Not specified on overview |

| Chemlyte Solutions | N-BOC- Piperidine-2-carboxylic acid (Note: Racemate)[7] | 98303-20-9 | 99.0% | Not specified on overview |

| AA Blocks | (R)-(+)-N-Boc-2-piperidinecarboxylic acid (Note: (R)-enantiomer)[8] | 28697-17-8 | min 98% | Not specified on overview |

Note: This table is representative and not exhaustive. Researchers must carefully check the CAS number to ensure they are ordering the correct stereoisomer. The (2S)-isomer is CAS 26250-84-0.

Technical Guide: A Self-Validating Protocol for Enantiomeric Purity Verification

While a supplier's Certificate of Analysis (CoA) provides essential data, independent verification is a critical component of robust quality control. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of compounds like N-Boc-pipecolic acid.[9][10]

The underlying principle of chiral HPLC is the differential interaction between the two enantiomers and the chiral environment of the stationary phase. Polysaccharide-based CSPs, for instance, create chiral grooves and cavities where enantiomers can interact through hydrogen bonding and dipole-dipole interactions, leading to different retention times and thus, separation.[10]

Detailed Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (e.e.) of a commercial sample of (2S)-Boc-piperidine-2-carboxylic acid.

Instrumentation & Materials:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin-based) or a similar polysaccharide-based column (e.g., Daicel CHIRALPAK® AD).

-

HPLC-grade solvents (Methanol, Acetonitrile, Water).

-

Trifluoroacetic acid (TFA) or Acetic Acid and Ammonium Acetate for mobile phase modification.

-

Sample of (2S)-Boc-piperidine-2-carboxylic acid.

-

Reference standard of the (2R)-enantiomer or the racemate, if available.

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase. A common starting point for separating pipecolic acid enantiomers is a mixture of an aqueous buffer and an organic modifier. For example: 50:50 (v/v) Acetonitrile:Water.[11] Adding a small amount of acid (e.g., 0.2% TFA) can improve peak shape.

-

Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the (2S)-Boc-piperidine-2-carboxylic acid sample in 1 mL of the mobile phase to create a 1 mg/mL solution.

-

HPLC System Setup:

-

Injection and Data Acquisition:

-

If available, first inject a sample of the racemic mixture to determine the retention times for both the (2S) and (2R) enantiomers and to confirm resolution.

-

Inject 5-10 µL of the prepared sample solution.

-

Acquire data for a sufficient duration to allow for the elution of both potential enantiomer peaks.

-

-

Data Analysis:

-

Integrate the area of both the major peak ((2S)-enantiomer) and any minor peak corresponding to the (2R)-enantiomer.

-

Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100

-

A high-purity sample should exhibit a % e.e. of >99%.

-

Logical Workflow for Supplier Selection

Choosing the right supplier is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers through the selection process, ensuring that both scientific and logistical requirements are met.

Caption: Decision workflow for selecting a high-purity chemical supplier.

Conclusion

Sourcing high-purity (2S)-Boc-piperidine-2-carboxylic acid is a critical first step in a successful research or drug development campaign. A meticulous approach that combines careful supplier evaluation with independent analytical verification is the most effective strategy to mitigate risks associated with chemical and stereochemical impurities. By leveraging the information in supplier-provided documentation and employing robust in-house validation protocols like chiral HPLC, scientists can proceed with confidence, knowing their foundational building blocks meet the highest standards of quality and integrity.

References

- A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC. (n.d.). Benchchem.

- N-Boc-L-pipecolinic acid, 98+%. (n.d.). Thermo Scientific Chemicals.

- (R)-(+)-N-Boc-2-piperidinecarboxylic acid, min 98%. (n.d.). AA BLOCKS.

- Synthesis of chiral nonracemic 4-trans-substituted pipecolic acid derivatives. (n.d.). ElectronicsAndBooks.

- N-Boc-L-pipecolinic acid, 98+%. (n.d.). Fisher Scientific.

- (S)-N-BOC-Piperidine-2-carboxylic acid, 98%. (n.d.). Fisher Scientific.

- Analysis And Detection Of Protected Amino Acids. (n.d.). Alfa Chemistry.

- (2S)-1-[(tert-Butoxy)carbonyl]piperidine-2-carboxylic acid. (n.d.). BuyersGuideChem.

- N-Boc-2-piperidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.

- N-BOC- Piperidine-2-carboxylic acid. (n.d.). Chemlyte Solutions.

- HPLC Analysis of Pipecolic Acid Enantiomers on Astec® CHIROBIOTIC® T. (n.d.). Sigma-Aldrich.

- (S)-N-BOC-Piperidine-2-carboxylic acid, 98%. (n.d.). Labware E-shop.

- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). National Institutes of Health (NIH).

- Amino Acid Protection & Deprotection Services. (n.d.). BOC Sciences.

- Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol. (n.d.). Benchchem.

- Analytical Services for Purity Determination. (n.d.). BOC Sciences.

- (S)-1-Boc-piperidine-2-carboxylicacid. (n.d.). Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd.

- 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid, min 97%. (n.d.). Fisher Scientific.

- (S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid. (n.d.). BLD Pharmatech.

- Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.

- N-Boc-2-piperidinecarboxylic acid. (n.d.). ChemicalBook.

- CAS RN 28697-17-8. (n.d.). Fisher Scientific.

- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.

Sources

- 2. N-Boc-L-pipecolinic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (2S)-1-[(tert-Butoxy)carbonyl]piperidine-2-carboxylic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 6. 26250-84-0|(S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. N-BOC- Piperidine-2-carboxylic acid, CasNo.98303-20-9 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chromatogram Detail [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of N-Boc-L-Pipecolic Acid from L-Lysine

This guide provides a comprehensive overview for researchers, scientists, and professionals in drug development on the synthesis of N-Boc-L-pipecolic acid, a valuable chiral building block, starting from the readily available amino acid, L-lysine. We will explore both classical chemical and modern biocatalytic routes, offering detailed protocols and insights into the rationale behind key experimental steps.

Introduction: The Significance of N-Boc-L-Pipecolic Acid

N-Boc-L-pipecolic acid, the N-tert-butyloxycarbonyl protected form of L-pipecolic acid (L-homoproline), is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and complex natural products.[1][2] Its rigid cyclic structure and defined stereochemistry make it an ideal scaffold for creating molecules with specific conformational constraints, a key aspect in modern drug design. The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations.[1][3] This guide will detail the conversion of L-lysine, an inexpensive and enantiomerically pure starting material, into this high-value compound.

Synthetic Strategies: From L-Lysine to L-Pipecolic Acid

Two primary strategies for the conversion of L-lysine to L-pipecolic acid will be discussed: a chemical method involving diazotization and an enzymatic approach leveraging the high selectivity of biocatalysts.

Chemical Synthesis via Diazotization and Intramolecular Cyclization

This classical approach transforms the α-amino group of L-lysine into a leaving group, which is then displaced by a halide. Subsequent base-mediated intramolecular cyclization yields L-pipecolic acid. The overall transformation can be visualized as a two-step process.

Caption: Chemical synthesis workflow from L-Lysine to L-Pipecolic Acid.

2.1.1 Mechanistic Insights

The first step is a diazotization reaction, analogous to the Sandmeyer reaction, where the primary amine of L-lysine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form a diazonium salt.[4][5][6] This diazonium group is an excellent leaving group (N₂) and is readily displaced by a nucleophile present in the reaction medium, in this case, a chloride ion, to form 6-amino-2-chlorohexanoic acid.[7] It is crucial to maintain low temperatures during this step to prevent the premature decomposition of the diazonium salt.

The second step involves an intramolecular Williamson ether synthesis-like reaction. A base, such as barium hydroxide or sodium hydroxide, deprotonates the ε-amino group, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the six-membered piperidine ring.[7]

2.1.2 Detailed Experimental Protocol

Materials:

-

L-lysine hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium hydroxide (NaOH)

-

Dry ice (for cooling)

-

Diethyl ether

-

Ethanol

Procedure:

-

Diazotization:

-

Dissolve L-lysine hydrochloride in an excess of cold concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.

-

Cool the solution to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential to ensure efficient mixing. Nitrogen gas will evolve during this process.[7]

-

After the addition is complete, continue stirring at low temperature for an additional 1-2 hours.

-

-

Cyclization:

-

Slowly and carefully neutralize the excess acid with a strong base like sodium hydroxide, keeping the temperature low.

-

Add a modest excess of barium hydroxide or sodium hydroxide to the solution containing the crude 6-amino-2-chlorohexanoic acid.[7]

-

Heat the mixture to reflux for 2-3 hours to facilitate the intramolecular cyclization.

-

-

Work-up and Isolation:

-

Cool the reaction mixture. If barium hydroxide was used, remove the resulting barium salts by filtration.

-

Acidify the solution carefully with HCl to a weakly acidic pH.

-

Concentrate the solution under reduced pressure. The product, L-pipecolic acid, can be "salted-out" from the concentrated aqueous solution.[7]

-

Further purification can be achieved by recrystallization from an ethanol/water mixture.

-

| Parameter | Value/Condition | Rationale |

| Diazotization Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt. |

| Acid for Diazotization | Concentrated HCl | Provides the acidic medium and the chloride nucleophile. |

| Base for Cyclization | Ba(OH)₂ or NaOH | Deprotonates the ε-amino group for intramolecular attack. |

| Reflux Time | 2-3 hours | Ensures complete cyclization. |

Biocatalytic Synthesis: The Enzymatic Approach

Enzymatic methods offer high enantiomeric purity (often >99% ee) and milder reaction conditions compared to chemical synthesis.[8][9] Several enzymatic pathways have been developed for the conversion of L-lysine to L-pipecolic acid.[10] A prominent route involves a lysine cyclodeaminase (LCD).[11][12][13]

2.2.1 Mechanistic Insights

Lysine cyclodeaminase (LCD) is a NAD⁺-dependent enzyme that catalyzes the deamination and cyclization of L-lysine to produce L-pipecolic acid.[12] The proposed mechanism involves the oxidation of the α-amino group of L-lysine to an imine, which is facilitated by the NAD⁺ cofactor.[11][14] The ε-amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a cyclic intermediate. Finally, the previously formed NADH reduces this intermediate to yield L-pipecolic acid and regenerate the NAD⁺ cofactor.[11][14]

Sources

- 1. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 2. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. Sciencemadness Discussion Board - The cyclisation of l-lysine to pipecolic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 9. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimized conversion of L-lysine to L-pipecolic acid using recombinant lysine cyclodeaminase from Streptomyces pristinaespiralis | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

(S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, also known as N-Boc-L-pipecolic acid, is a chiral heterocyclic building block of significant importance in medicinal chemistry and organic synthesis. Its rigid piperidine scaffold, combined with the stereocenter at the C2 position, makes it a valuable component in the synthesis of peptidomimetics, enzyme inhibitors, and various pharmacologically active compounds.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step syntheses while allowing for selective deprotection under acidic conditions.

Accurate structural confirmation and purity assessment are critical for its application in drug development and asymmetric synthesis. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data essential for the unambiguous identification and quality control of this compound.

For the purpose of this guide, spectroscopic data may be presented for the corresponding (R)-enantiomer (CAS 28697-17-8), which is spectroscopically identical (with the exception of optical rotation) to the (S)-enantiomer.[3][4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can confirm the connectivity and stereochemistry of the target compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of N-Boc-L-pipecolic acid exhibits distinct signals corresponding to the protons of the piperidine ring, the Boc protecting group, and the carboxylic acid. Due to hindered rotation around the N-C(O) amide bond, it is common to observe two sets of signals (rotamers) for some protons, particularly those close to the nitrogen atom. The acidic proton of the carboxylic acid is often broad and may exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly dependent on solvent and concentration.[8]

Table 1: Representative ¹H NMR Spectral Data for 1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

| COOH | ~10-12 | Broad Singlet | 1H | Chemical shift is variable; signal disappears upon D₂O exchange. |

| H-2 (α-proton) | ~4.8-5.0 | Broad Multiplet | 1H | Deshielded by adjacent carboxyl and N-Boc groups. Often shows rotameric broadening. |

| H-6 (axial/equatorial) | ~2.8-4.1 | Multiplets | 2H | Protons on the carbon adjacent to nitrogen. Often appear as two distinct, broad multiplets due to rotamers. |

| Boc group, -C(CH₃)₃ | ~1.45 | Singlet | 9H | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

| H-3, H-4, H-5 | ~1.2-2.3 | Overlapping Multiplets | 6H | Complex region corresponding to the remaining piperidine ring protons. |

Note: Data are compiled based on typical values for this structural class. Exact chemical shifts and multiplicities can vary with the solvent and instrument frequency.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of two carbonyl carbons (from the carboxylic acid and the Boc group) and the quaternary carbon of the Boc group are key diagnostic signals.

Table 2: Representative ¹³C NMR Spectral Data for 1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid

| Carbon Assignment | Chemical Shift (δ) ppm | Notes |

| C OOH (Carboxylic Acid) | ~174-178 | Downfield position characteristic of a carboxylic acid carbonyl.[8] |

| NC OO (Carbamate) | ~155-157 | Carbonyl of the Boc protecting group. |

| -C (CH₃)₃ (Quaternary) | ~80-82 | Quaternary carbon of the Boc group. |

| C -2 (α-carbon) | ~57-59 | Chiral carbon attached to both nitrogen and the carboxyl group. |

| C -6 | ~43-45 | Carbon adjacent to the nitrogen atom. |

| C -3, C -4, C -5 | ~20-30 | Piperidine ring carbons. May show overlapping signals. |

| -C(C H₃)₃ (Methyls) | ~28 | Equivalent methyl carbons of the Boc group. |

Note: Data are compiled based on typical values for this structural class.[9][10] Exact chemical shifts can vary with the solvent.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is superior for observing exchangeable protons like the carboxylic acid -OH.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for high resolution.

-

Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field strength magnet.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by setting the solvent residual peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal to 0 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum for this compound is dominated by absorptions from the carboxylic acid and the carbamate (Boc) moieties.

IR Spectral Analysis

The most diagnostic feature of a carboxylic acid in an IR spectrum is an extremely broad O-H stretching band that often overlaps with C-H stretches. This is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[8]

Table 3: Key IR Absorption Bands for 1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |

| 2850-3000 | C-H stretch | Alkanes (piperidine & Boc) | Medium-Strong |

| ~1740 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1690 | C=O stretch | Carbamate (Boc group) | Strong, Sharp |

| 1150-1300 | C-O stretch | Carboxylic Acid & Carbamate | Strong |

Source: Characteristic IR absorption values are based on established literature.[8][11][12]

The presence of two distinct carbonyl (C=O) peaks is expected: one for the carboxylic acid and one for the Boc group's carbamate. Their exact positions can vary, but they typically appear as strong, sharp bands in the 1680-1760 cm⁻¹ region.[8]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place a small amount of the solid (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the key absorption bands corresponding to the functional groups listed in Table 3.

-

Integrated Spectroscopic Workflow

The confirmation of a chemical's identity is a multi-step process that relies on the integration of data from different analytical techniques. The workflow below illustrates the logical path from sample receipt to final structural confirmation using NMR and IR spectroscopy.

Diagram 1: Workflow for Spectroscopic Confirmation of the title compound.

Summary

The combination of NMR and IR spectroscopy provides a robust and definitive method for the structural characterization of (S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the presence of the Boc group, while the IR spectrum rapidly verifies the existence of the key carboxylic acid and carbamate functional groups. Together, these techniques form a self-validating system for identity and purity assessment, which is indispensable in research and drug development settings.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: 1 H NMR spectra in CD 2 Cl 2 /CD 3 CO 2 D (v/v = 1:1). i) A.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-(+)-N-tert-Butoxycarbonyl-2-piperidinecarboxylic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(Tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Boc-L-pipecolinic acid, 98+%. Retrieved from [Link]

-

Capot Chemical. (n.d.). 28697-17-8 | (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of all prepared BOC-glycine and esters. Retrieved from [Link]

Sources

- 1. L19361.03 [thermofisher.com]

- 2. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 28697-17-8|(R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 28697-17-8 | (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid - Capot Chemical [capotchem.com]

- 7. CAS RN 28697-17-8 | Fisher Scientific [fishersci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. orgchemboulder.com [orgchemboulder.com]

Molecular weight and formula of Boc-L-pipecolic acid

An In-Depth Technical Guide to Boc-L-Pipecolic Acid for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N-α-tert-Butoxycarbonyl-L-pipecolic acid (Boc-L-pipecolic acid), a critical chiral building block for researchers, chemists, and drug development professionals. We will move beyond basic data to discuss its strategic importance, practical applications, and the technical rationale behind its use in complex molecular synthesis.

Core Identity and Physicochemical Profile

Boc-L-pipecolic acid is a derivative of L-pipecolic acid, a non-proteinogenic cyclic amino acid. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen atom is a deliberate synthetic strategy. This modification sterically hinders the secondary amine, preventing its participation in unwanted side reactions and enabling precise control during sequential chemical processes like peptide synthesis.[1][2][3] The Boc group is specifically chosen for its stability under a range of conditions while being easily removable under moderately acidic conditions, a characteristic that is fundamental to its utility.[1][4]

Key Physicochemical Data

The essential properties of Boc-L-pipecolic acid are summarized below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][5][6][7][8] |

| Molecular Weight | 229.27 g/mol | [5][6][7][8] |

| CAS Number | 26250-84-0 | [1][5][7][8][9] |

| Appearance | White to off-white crystalline powder or flakes | [1][9] |

| Melting Point | 122-126 °C | [5][6][10][11] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, DMSO, and chloroform. | [1][6][8][11] |

| Optical Rotation | [α]²³/D ≈ -63° (c=1 in acetic acid) | [10][12] |

Chemical Structure

The structure features a piperidine ring with a carboxylic acid at the 2-position (the chiral center) and the Boc protecting group on the nitrogen atom.

Strategic Applications in Synthesis

The primary value of Boc-L-pipecolic acid lies in its role as a constrained amino acid analogue for peptide synthesis and drug design.[11][13] Its rigid six-membered ring structure, when incorporated into a peptide backbone, can induce specific secondary structures, such as β-turns.[14][15] This conformational constraint is a powerful tool in medicinal chemistry to design peptides and peptidomimetics with enhanced stability, receptor affinity, and specific biological activity.

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-L-pipecolic acid is a cornerstone reagent in Boc-based SPPS.[10] This methodology, pioneered by Merrifield, builds a peptide sequence while one end is anchored to a solid support (resin).[3] The Boc group serves as a temporary Nα-amino protecting group, which is cleaved at the beginning of each coupling cycle.[2]

The workflow is a cyclical process involving two key chemical transformations: deprotection and coupling.

Experimental Protocol: Incorporation into a Peptide Chain

This section details a representative protocol for the incorporation of Boc-L-pipecolic acid into a growing peptide chain using manual Boc-SPPS.

Objective: To couple Boc-L-pipecolic acid to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., MBHA resin with existing peptide sequence)

-

Boc-L-pipecolic acid

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[4]

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM

-

Activation/Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Solvents: DCM, Dimethylformamide (DMF), Isopropanol (IPA)

Methodology:

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash and swell the resin with DCM for 20-30 minutes. This is critical to ensure all reactive sites within the polymer matrix are accessible to reagents.

-

-

Boc Deprotection:

-

Washing:

-

Wash the resin thoroughly to remove residual TFA and the cleaved Boc-cation. A typical sequence is:

-

DCM (3x)

-

IPA (2x)

-

DCM (3x)

-

-

Proper washing is essential to prevent salt formation that would inhibit the subsequent coupling step.

-

-

Neutralization:

-

Add the neutralization solution (10% DIEA in DCM) and agitate for 10-15 minutes. This step deprotonates the N-terminal ammonium salt to yield the free amine, which is the nucleophile required for coupling.

-

Wash again with DCM (3x) to remove excess base.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Boc-L-pipecolic acid (e.g., 3 equivalents relative to resin loading) and HBTU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the vial to activate the carboxylic acid, forming a highly reactive intermediate.

-

Immediately add this activation mixture to the neutralized peptide-resin.

-

Agitate the reaction for 1-2 hours. The nucleophilic free amine on the resin attacks the activated carboxyl group of Boc-L-pipecolic acid, forming a new peptide bond.

-

-

Final Wash and Confirmation:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

A small sample of the resin can be taken for a qualitative ninhydrin test to confirm the absence of free primary amines, indicating a successful coupling.

-

The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid.

Analytical Characterization

Rigorous analytical verification is paramount to confirm the identity and purity of Boc-L-pipecolic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Expect to see characteristic signals for the nine protons of the tert-butyl group (a sharp singlet around 1.4 ppm), as well as complex multiplets for the protons on the piperidine ring and the α-proton.[16] ¹³C NMR will show distinct peaks for the carbonyls of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.[17]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected mass for the protonated molecule [M+H]⁺ is approximately 230.14 m/z.[16][17]

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the C=O stretch of the urethane (Boc group) and the carboxylic acid, typically in the 1680-1720 cm⁻¹ region, as well as a broad O-H stretch for the carboxylic acid.[17]

Safety and Handling

As a laboratory chemical, Boc-L-pipecolic acid requires appropriate handling to minimize risk.

-

Hazards: It is classified as a skin, eye, and respiratory irritant.[5][10][18] Avoid inhalation of dust and direct contact with skin and eyes.[18]

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, gloves, and a lab coat.[5][10] When handling the powder, a dust mask is recommended.[5][10]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[18][19] Avoid formation of dust.[18][19]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][8] It is incompatible with strong oxidizing agents.[8][19]

References

- Boc-L-pipecolic acid, 98%+. Otto Chemie Pvt. Ltd. [URL: https://www.ottokemi.com/product/boc-l-pipecolic-acid-98-26250-84-0]

- BOC-(L)-Pipecolic acid - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.com/en/chem/BOC-L-Pipecolic%20acid]

- (S)-N-Boc pipecolic acid | 26250-84-0. Biosynth. [URL: https://www.biosynth.com/p/FB18851/s-n-boc-pipecolic-acid]

- CAS 26250-84-0: N-boc-L-pipecolinic acid. CymitQuimica. [URL: https://www.cymitquimica.com/cas/26250-84-0]

- N-Boc-L-pipecolinic acid, 98+%. Thermo Scientific Chemicals. [URL: https://www.thermofisher.com/chemical-product/A0367311]

- Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0257]

- N-Boc-L-pipecolinic acid, 98+%. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/n-boc-l-pipecolinic-acid-98-thermo-scientific/AAL1936103]

- BOC-L-PIPECOLINIC ACID CAS NO 26250-84-0 MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd. [URL: https://www.cdhfinechemical.com/images/product/msds/2548_msds.pdf]

- N-Boc-2-piperidinecarboxylic acid | 98303-20-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4171247.htm]

- N-BOC-DL-PIPECOLINIC ACID CAS#: 118552-55-9. ChemWhat. [URL: https://www.

- SAFETY DATA SHEET - N-BOC-PIPERIDINE-2-CARBOXYLIC ACID. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC384590050]

- Boc-Pip-OH 98% | 26250-84-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/516368]

- L(-)-Pipecolinic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.

- Boc-Pip-OH (Boc-L-pipecolic acid). MedChemExpress. [URL: https://www.medchemexpress.com/boc-pip-oh.html]

- A pipecolic acid (Pip)-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12058092/]

- Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [URL: https://www.aapptec.com/ubg030-msds-14.html]

- A pipecolic acid (Pip)-containing dipeptide, Boc-d-Ala-l-Pip-NHPr. ResearchGate. [URL: https://www.researchgate.net/publication/11200547_A_pipecolic_acid_Pip-containing_dipeptide_Boc-d-Ala-l-Pip-NHPr]

- Boc-L-pipecolic acid, 98%+. Otto Chemie Pvt. Ltd. [URL: https://www.ottokemi.com/product/Boc-L-pipecolic-acid-98-26250-84-0]

- Boc-Pip-OH 98 | 26250-84-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/IL/en/product/aldrich/516368]

- (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0693855.htm]

- N-Boc-L-pipecolinic acid - 1H NMR Spectrum. SpectraBase. [URL: https://spectrabase.com/spectrum/3FlOIYann4g]

- Synthesis of novel pipecolic acid derivatives. Part 2. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a909069d]

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3808]

- N-Boc-L-pipecolic acid, 98% | 26250-84-0. J&K Scientific. [URL: https://www.jk-sci.com/26250-84-0]

- Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7842309/]

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23913218/]

- Boc Solid Phase Peptide Synthesis. ChemPep. [URL: https://www.chempep.com/knowledge-center/boc-solid-phase-peptide-synthesis/]

- Boc-Amino Acids for Peptide Synthesis Archives. AAPPTec. [URL: https://www.aapptec.com/shop/boc-amino-acids.html]

Sources

- 1. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Boc-L-pipecolic acid, 98%+ 26250-84-0 India [ottokemi.com]

- 6. chembk.com [chembk.com]

- 7. biosynth.com [biosynth.com]

- 8. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Boc-Pip-OH 98 26250-84-0 [sigmaaldrich.com]

- 11. (S)-1-Boc-piperidine-2-carboxylic acid | 26250-84-0 [chemicalbook.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Buy Boc-L-pipecolic acid, 98%+ - 26250-84-0 – (S)-(-)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid, (S)-1-Boc-piperidine-2-carboxylic acid, Boc-Pip-OH in India | Otto Chemie Pvt Ltd [ottokemi.com]

- 14. A pipecolic acid (Pip)-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates | MDPI [mdpi.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling of N-Boc-L-pipecolic Acid for Researchers and Drug Development Professionals

Introduction

N-Boc-L-pipecolic acid, a derivative of pipecolic acid, is a valuable building block in the synthesis of peptides and peptidomimetics, playing a crucial role in drug discovery and development.[1] Its unique cyclic structure imparts conformational rigidity to peptide backbones, a desirable trait for enhancing biological activity and stability. The tert-butyloxycarbonyl (Boc) protecting group allows for its strategic incorporation into complex molecules.[1] While a versatile reagent, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a detailed overview of the safety and handling precautions for N-Boc-L-pipecolic acid, grounded in established safety protocols and scientific principles.

Hazard Identification and Risk Assessment

N-Boc-L-pipecolic acid is classified as a hazardous substance, and a comprehensive risk assessment should be conducted before its use.[2][3]

Summary of GHS Hazard Classifications:

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is a white to off-white crystalline powder, and fine dust particles can become airborne during handling, posing an inhalation risk.[1][5]

Toxicological Profile:

While specific toxicological data for N-Boc-L-pipecolic acid is not extensively documented in publicly available literature, the hazard classifications indicate that it can be harmful if swallowed, cause significant skin and eye irritation, and lead to respiratory tract irritation if inhaled.[2][3][4] The irritant properties are likely due to its acidic nature and its ability to interact with biological macromolecules.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure to N-Boc-L-pipecolic acid.

Engineering Controls:

-

Ventilation: Always handle N-Boc-L-pipecolic acid in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer of the solid, a chemical fume hood or a ventilated balance enclosure should be used.[2][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE):

| PPE Category | Recommended Equipment | Standard |

| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][6] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Handle with gloves.[6] |

| Body Protection | A lab coat or other protective clothing to prevent skin contact. | Choose body protection according to the amount and concentration of the substance.[6] |

| Respiratory Protection | Not typically required for small-scale use with adequate engineering controls. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 dust mask or higher-level respirator should be used. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[7] |

Experimental Protocols: Step-by-Step Methodologies for Safe Handling

The following protocols outline the safe handling of N-Boc-L-pipecolic acid in common laboratory procedures.

Weighing and Transfer of Solid N-Boc-L-pipecolic Acid

Caption: Workflow for Safely Weighing N-Boc-L-pipecolic Acid.

Dissolving N-Boc-L-pipecolic Acid

-

Preparation: Work within a chemical fume hood and wear all required PPE.

-

Solvent Selection: N-Boc-L-pipecolic acid is soluble in organic solvents such as methanol and dimethyl sulfoxide, with limited solubility in water.[1] Select a compatible solvent for your reaction.

-

Procedure: a. Place a clean, dry flask on a stir plate. b. Add the desired volume of solvent to the flask. c. While stirring, slowly add the pre-weighed N-Boc-L-pipecolic acid to the solvent to prevent splashing. d. If necessary, gently warm the mixture to aid dissolution, keeping in mind the solvent's flash point. e. Once dissolved, the solution is ready for use in your reaction.

Storage and Stability

Proper storage is crucial for maintaining the quality and stability of N-Boc-L-pipecolic acid.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2][6] The Boc protecting group is labile under acidic conditions.

-

Hazardous Decomposition Products: Thermal decomposition may produce oxides of carbon (CO, CO2) and nitrogen (NOx).[6]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][4][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][4][8] |

Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Alert your institution's environmental health and safety (EHS) department.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Caption: Decision Tree for Responding to an Accidental Spill.

Conclusion

N-Boc-L-pipecolic acid is an indispensable tool in modern medicinal chemistry and peptide synthesis. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A proactive approach to safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of a safe and productive research environment.

References

-

BOC-(L)-Pipecolic acid - ChemBK. (2024, April 9). Retrieved from [Link]

-

1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

-

N-BOC-DL-PIPECOLINIC ACID CAS#: 118552-55-9. (n.d.). ChemWhat. Retrieved from [Link]

-

MSDS of N-Boc-L-Pipecolinic acid. (2008, November 18). Retrieved from [Link]

Sources

- 1. CAS 26250-84-0: N-boc-L-pipecolinic acid | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. capotchem.cn [capotchem.cn]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. L19361.03 [thermofisher.com]

- 6. peptide.com [peptide.com]

- 7. DL-Pipecolic acid(4043-87-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of N-Boc-L-pipecolic Acid in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry and drug discovery.

Abstract: N-Boc-L-pipecolic acid, a cyclic analog of proline, is a crucial building block for synthesizing peptidomimetics with constrained conformations, leading to enhanced biological activity and stability. However, its rigid, six-membered ring structure and sterically hindered secondary amine present significant challenges for efficient incorporation during Solid-Phase Peptide Synthesis (SPPS). This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for overcoming these synthetic hurdles. We will explore optimized coupling strategies, critical reaction monitoring techniques, and troubleshooting advice to ensure high-yield synthesis of pipecolic acid-containing peptides.

The Challenge of Steric Hindrance: Why Pipecolic Acid is a "Difficult" Residue

The primary obstacle in coupling N-Boc-L-pipecolic acid (Boc-Pip-OH) lies in the steric bulk surrounding its secondary amine. Unlike primary amines or even the five-membered ring of proline, the cyclohexane-like chair conformation of the pipecolic ring shields the nitrogen atom, significantly slowing the rate of acylation.[1][2] This steric hindrance can lead to several undesirable outcomes:

-

Incomplete Coupling: Standard coupling conditions often fail to drive the reaction to completion, resulting in deletion sequences where the pipecolic acid residue is missing.

-

Low Yields: To compensate for slow kinetics, extended reaction times or elevated temperatures are often employed, which can lead to side reactions and degradation of the growing peptide chain.[3]

-

Aggregation: Failed coupling cycles can leave unreacted N-termini, which may contribute to peptide chain aggregation, further hindering subsequent synthetic steps.

Therefore, a successful protocol must employ a strategy that maximizes the reactivity of the incoming Boc-Pip-OH carboxyl group to overcome the high activation energy barrier of the coupling reaction.

Recommended Coupling Strategies: Leveraging High-Activity Reagents

To effectively incorporate sterically hindered amino acids like Boc-Pip-OH, the use of potent activating agents is essential.[3][4] Uronium/aminium-based reagents are highly recommended due to their ability to form highly reactive active esters.

Mechanism of Action: Reagents like HATU and HCTU react with the carboxylic acid of Boc-Pip-OH to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the resin-bound N-terminal amine to form the desired peptide bond.[5] HATU, containing the 7-azabenzotriazole (OAt) moiety, is generally considered superior for hindered couplings as it forms a more reactive OAt-ester with a better leaving group compared to the OBt-ester formed by HBTU or HCTU.[6]

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Activating Group | Relative Efficiency (Hindered Coupling) | Key Advantages |

| HATU | Uronium/Aminium | HOAt | Very High | Superior for sterically demanding couplings; faster reaction rates and lower racemization.[5][6] |

| HCTU | Uronium/Aminium | HOBt (6-Chloro) | High | More cost-effective than HATU with comparable high efficiency for many applications.[7] |

| PyBOP | Phosphonium | HOBt | Moderate to High | Effective, but byproducts can be problematic. Slower than HATU/HCTU for difficult couplings.[8] |

| DIC/HOBt | Carbodiimide | HOBt | Moderate | Standard, cost-effective method but often insufficient for severely hindered residues like Pip.[9] |

Validated Protocol for Coupling N-Boc-L-pipecolic Acid

This protocol assumes a standard Boc-SPPS workflow on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin and peptide sequence.

Materials and Reagents

-

Peptide synthesis resin (e.g., MBHA resin for peptide amides)

-

N-Boc-L-pipecolic acid (Boc-Pip-OH)

-

Coupling Reagent: HATU (recommended) or HCTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

-

Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA/DCM)

-

Neutralization Solution: 5% DIPEA in DMF

-

Washing Solvents: DCM, DMF

-

Capping Solution: Acetic Anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v)

-

Chloranil Test Reagents

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]